molecular formula C16H16N2O4S B12490488 ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Cat. No.: B12490488
M. Wt: 332.4 g/mol
InChI Key: UVGHDRGQXQVMNW-ZUEPYMLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex heterocyclic compound. It features a unique structure that combines elements of thiazole, benzoxadiazocine, and carboxylate groups. This compound is of interest due to its potential pharmacological activities and its role as a synthon in organic synthesis.

Preparation Methods

The synthesis of ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate typically involves multi-step reactions. One common method includes the Biginelli reaction, which synthesizes the core structure. This reaction involves the condensation of cyclohexanone, thiourea, and salicylaldehyde . The resulting intermediate undergoes further cyclization and functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles.

    Condensation: The compound can react with aromatic aldehydes to form ylidene derivatives.

Scientific Research Applications

Ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or antioxidant effects .

Comparison with Similar Compounds

Similar compounds include other thiazole and benzoxadiazocine derivatives. These compounds share structural similarities but differ in their functional groups and specific activities. For example:

Ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate stands out due to its combination of these two moieties, offering a unique set of chemical and biological properties.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl (9S)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-3-21-14(20)12-13-9-6-4-5-7-10(9)22-16(12,2)17-15-18(13)11(19)8-23-15/h4-7,12-13H,3,8H2,1-2H3/t12?,13?,16-/m0/s1

InChI Key

UVGHDRGQXQVMNW-ZUEPYMLJSA-N

Isomeric SMILES

CCOC(=O)C1C2C3=CC=CC=C3O[C@@]1(N=C4N2C(=O)CS4)C

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.